molecular formula C24H30O2S B8520932 1,1'-[Sulfanediylbis(methylene-4,1-phenylene)]bis(2,2-dimethylpropan-1-one) CAS No. 63290-12-0

1,1'-[Sulfanediylbis(methylene-4,1-phenylene)]bis(2,2-dimethylpropan-1-one)

Cat. No. B8520932
CAS RN: 63290-12-0
M. Wt: 382.6 g/mol
InChI Key: LEGFQHDRZKGXHZ-UHFFFAOYSA-N
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Patent
US04024283

Procedure details

A solution of 20.0 g. (0.078 mole) of α-bromo-p-pivaloyl toluene in 40 ml. dimethylformamide is warmed to 50° C. and treated dropwise with 9.4 g. (0.0392 mole) of sodium sulfide nonahydrate in 11 ml. water for about 15 minutes. The resulting solution is refluxed for 18 hours, cooled and poured onto 1 liter of ice/water. The aqueous solution is extracted twice with ether and the ether washed with water and saturated sodium chloride solution, dried over anhydrous magnesium sulfate and evaporated. The residue is recrystallized from methanol to give 4',4'"-(thiodimethylene) bis(pivalophenone); m.p. 64°-65° C.
Quantity
0.078 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.0392 mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:5][CH:4]=1.CN(C)[CH:17]=[O:18].O.O.O.O.O.O.O.O.O.[S-2:29].[Na+].[Na+]>O>[S:29]([CH2:2][C:3]1[CH:4]=[CH:5][C:6]([C:17](=[O:18])[C:10]([CH3:12])([CH3:11])[CH3:9])=[CH:7][CH:8]=1)[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:5][CH:4]=1 |f:2.3.4.5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
0.078 mol
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C(C(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.0392 mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
Step Four
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated dropwise with 9.4 g
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is refluxed for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted twice with ether
WASH
Type
WASH
Details
the ether washed with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
S(CC1=CC=C(C=C1)C(C(C)(C)C)=O)CC1=CC=C(C=C1)C(C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.